molecular formula C13H17BrN2O4 B6646380 4-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]oxane-4-carboxylic acid

4-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]oxane-4-carboxylic acid

Cat. No. B6646380
M. Wt: 345.19 g/mol
InChI Key: QGVGJFIMLZLWHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]oxane-4-carboxylic acid, also known as Boc-4-Bro-Phe-OXy, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. This compound is a derivative of the natural amino acid phenylalanine, and it has been shown to exhibit promising biological activities that make it a potential candidate for drug development.

Mechanism of Action

The mechanism of action of 4-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]oxane-4-carboxylic acide-OXy involves its ability to interact with specific enzymes and proteins in the body. It has been shown to inhibit the activity of proteases, which are enzymes involved in the breakdown of proteins. Additionally, it has been shown to inhibit the activity of kinases, which are enzymes involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]oxane-4-carboxylic acide-OXy are largely dependent on its mechanism of action. By inhibiting the activity of proteases and kinases, this compound has been shown to have potential applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]oxane-4-carboxylic acide-OXy in lab experiments is its ability to selectively inhibit specific enzymes and proteins without affecting others. This makes it a valuable tool for studying the biochemical and physiological effects of these enzymes and proteins. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]oxane-4-carboxylic acide-OXy. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research. Finally, studies are needed to determine the safety and toxicity of this compound, which will be crucial in determining its potential for clinical use.

Synthesis Methods

The synthesis of 4-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]oxane-4-carboxylic acide-OXy involves the reaction of 4-bromo-1-ethylpyrrole-2-carboxylic acid with Boc-phenylalanine-N-hydroxysuccinimide ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting product is then treated with oxalyl chloride to yield 4-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]oxane-4-carboxylic acide-OXy.

Scientific Research Applications

4-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]oxane-4-carboxylic acide-OXy has been extensively studied for its potential applications in drug development. It has been shown to exhibit inhibitory effects on several enzymes, including proteases and kinases, which are involved in various disease processes. Additionally, it has been shown to have anticancer activity, making it a potential candidate for cancer therapy.

properties

IUPAC Name

4-[(4-bromo-1-ethylpyrrole-2-carbonyl)amino]oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O4/c1-2-16-8-9(14)7-10(16)11(17)15-13(12(18)19)3-5-20-6-4-13/h7-8H,2-6H2,1H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVGJFIMLZLWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=C1C(=O)NC2(CCOCC2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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